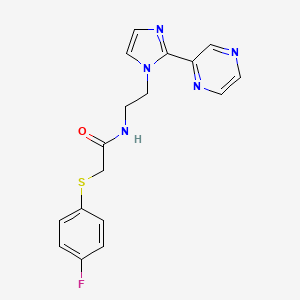

2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5OS/c18-13-1-3-14(4-2-13)25-12-16(24)21-7-9-23-10-8-22-17(23)15-11-19-5-6-20-15/h1-6,8,10-11H,7,9,12H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXGWIQYZZVTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a novel chemical entity with significant potential in pharmacological applications. Its molecular formula is and it has a molecular weight of 357.41 g/mol. This compound is characterized by its unique structural features, including a fluorophenyl group, a thioether linkage, and an imidazole moiety, which contribute to its biological activity.

Research indicates that compounds with similar scaffolds exhibit various mechanisms of action, primarily through modulation of enzymatic pathways and receptor interactions. The imidazole ring is known for its role in interacting with biological targets such as kinases and receptors, potentially influencing cellular signaling pathways.

Targeted Biological Pathways

- Kinase Inhibition : Compounds with imidazole derivatives often act as kinase inhibitors. For instance, pyrazolo[1,5-a]pyrimidine analogs have shown activity against CSNK2A2, a kinase implicated in cancer progression and viral infections .

- Antiviral Activity : Similar compounds have demonstrated antiviral properties against β-coronaviruses, including SARS-CoV-2, by inhibiting critical viral replication pathways .

Biological Activity Data

The biological activity of 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has been evaluated through various assays:

| Activity Type | Assay Method | Result |

|---|---|---|

| Antiviral | Viral replication inhibition | Moderate to high potency |

| Kinase inhibition | Enzyme activity assay | IC50 values in low µM range |

| Cytotoxicity | Cell viability assays | Selective toxicity observed |

Case Studies

- Antiviral Properties : A study investigating the antiviral effects of imidazole derivatives reported that compounds similar to 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide exhibited significant inhibition of viral replication in vitro, particularly against coronaviruses .

- Kinase Inhibition Study : In another research effort, derivatives were tested for their ability to inhibit CSNK2A2 activity. The results indicated that modifications on the imidazole ring could enhance potency and selectivity against this kinase, suggesting that structural optimization could lead to more effective therapeutic agents.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of compounds related to 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide. Key findings include:

- Metabolic Stability : The introduction of specific functional groups can significantly affect the metabolic stability of the compound in liver microsomes, which is crucial for its therapeutic efficacy .

- Solubility and Bioavailability : Optimization efforts have highlighted the balance between potency and solubility, with some derivatives exhibiting poor aqueous solubility despite high potency.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide and Related Compounds

Key Structural and Functional Differences

Heterocycle Variations :

- The target compound’s pyrazine-imidazole core distinguishes it from analogues with thiazole (Compound 3), benzothiazole (Patent compound), or nitroimidazole (FBNA). Pyrazine’s electron-deficient nature may enhance binding to targets like kinases or ion channels compared to thiazole’s sulfur-based interactions .

- Zamaporvint shares the imidazole-pyrazine motif but incorporates a pyridine ring, likely improving solubility or bioavailability .

Substituent Effects: The 4-fluorophenylthio group in the target compound contrasts with the 4-fluorophenylacetamide in the patent compound . The thioether linker may confer greater metabolic stability than acetamide-based chains. FBNA’s nitroimidazole group is a known radiosensitizer, suggesting divergent applications compared to the target compound’s likely CNS or anti-inflammatory focus .

Biological Implications (Inferred from SAR) :

- Anticonvulsant activity in benzothiazole derivatives () correlates with alkoxy and azole substituents. The target compound’s pyrazine-imidazole could mimic these effects but with altered pharmacokinetics.

- Zamaporvint’s INN designation implies advanced preclinical development, possibly targeting protein kinases or inflammation pathways .

Molecular Properties and Pharmacological Potential

Table 2: Comparative Molecular Properties

Q & A

Q. Table 1. Spectroscopic Signatures of Key Functional Groups

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Thioether (-S-) | 3.5–4.0 (SCH₂) | 600–700 (C-S) |

| Amide (-NHCO-) | 7.8–8.2 (NH) | 1650–1680 (C=O) |

| Pyrazine | 8.1–8.5 (Ar-H) | - |

Q. Table 2. Optimization of Coupling Reaction Conditions

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 50°C, TEA | 78 | 97 |

| DMSO, 60°C, DMAP | 85 | 95 |

| THF, RT, no catalyst | 42 | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.